TMMP acts as a crosslinking agent in the development of hydrogels. Hydrogels are three-dimensional networks capable of absorbing large amounts of water. A study published in the journal Carbohydrate Polymers demonstrated the use of TMMP for crosslinking inulin derivatives to create hydrogels with tunable properties for potential use in drug delivery [].
TMMP's ability to form linkages makes it valuable in constructing porous hybrid monolithic materials. These materials possess a network of interconnected pores, offering high surface area and unique functionalities. Research published in the Journal of Materials Chemistry explored the utilization of TMMP for the construction of porous hybrid monolithic materials, potentially applicable in catalysis and separation processes [].
TMMP can function as a monomer for the construction of thiol-ene based polymeric fluorescence sensors. These sensors rely on the specific response of fluorescent molecules to their environment. A study published in RSC Advances reported the development of a new thiol-ene based polymeric fluorescence sensor using TMMP as a monomer for the detection of specific metal ions [].
Trimethylolpropane tris(3-mercaptopropionate) is a colorless crystalline compound with the molecular formula C15H26O6S3 and a molecular weight of 398.56 g/mol. It is soluble in water and polar solvents but insoluble in nonpolar solvents. This compound serves as a significant cross-linking agent in the formulation of polymers, resins, and coatings, and is utilized as a photoinitiator for ultraviolet-reactive coatings and inks. Additionally, it functions as a chelating agent in heavy metal toxicity treatment and modifies high internal phase emulsions for heavy metal extraction from water .
Trimethylolpropane tris(3-mercaptopropionate) participates in thiol-ene reactions, where the thiol groups react with alkenes to form thioether linkages. This property makes it valuable for creating cross-linked networks in polymer chemistry. The compound can also undergo esterification reactions due to its carboxylic acid groups, allowing it to form various esters with alcohols, enhancing its versatility in synthetic applications .
The biological activity of Trimethylolpropane tris(3-mercaptopropionate) includes its use as a chelating agent for heavy metals, which can aid in detoxifying organisms exposed to these toxic substances. Its thiol groups are known to bind with metal ions, facilitating their removal from biological systems. Additionally, studies suggest potential applications in drug delivery systems due to its ability to form hydrogels through cross-linking reactions .
The synthesis of Trimethylolpropane tris(3-mercaptopropionate) typically involves the following steps:
Trimethylolpropane tris(3-mercaptopropionate) has several applications:
Interaction studies involving Trimethylolpropane tris(3-mercaptopropionate) often focus on its reactivity with various functional groups in polymers and other organic compounds. Its thiol groups can react with electrophiles, leading to the formation of stable linkages that enhance material properties such as elasticity and durability. Furthermore, studies have shown its effectiveness in forming hydrogels that can encapsulate drugs or other bioactive compounds for controlled release applications .
Several compounds share structural or functional similarities with Trimethylolpropane tris(3-mercaptopropionate). Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethylolpropane tris(2-mercaptoacetate) | C15H26O6S3 | Similar thiol functionality; used in polymerization. |
| 1,2-Benzenedithiol | C6H4S2 | Contains thiols; used in organic synthesis and polymerization. |
| Dithiol (e.g., 1,2-Ethanedithiol) | C2H6S2 | Simple dithiol; used as a reducing agent and cross-linker. |
| 3-Mercaptopropionic acid | C3H6O2S | Monomeric thiol compound; utilized in various chemical syntheses. |
Trimethylolpropane tris(3-mercaptopropionate) is unique due to its tri-functional nature, allowing it to create more complex cross-linked structures compared to simpler dithiols or monothiols . Its specific application as a photoinitiator further distinguishes it from other similar compounds.
The conventional synthesis of trimethylolpropane tris(3-mercaptopropionate) primarily relies on direct esterification reactions between trimethylolpropane and 3-mercaptopropionic acid [1]. The most widely established conventional route involves acid-catalyzed esterification under reflux conditions with continuous water removal [2]. This approach has been extensively documented in industrial applications and academic research as the foundational method for producing this trifunctional thiol compound [3].
The traditional synthetic pathway employs a three-necked round-bottomed flask equipped with a Dean-Stark trap and condenser for toluene reflux under an inert atmosphere [1]. Sequential addition of reactants includes trimethylolpropane, 3-mercaptopropionic acid, and para-toluenesulfonic acid as the primary catalyst [4]. The reaction mixture is typically refluxed for three to five hours until completion, followed by neutralization with aqueous sodium hydroxide solution and subsequent purification steps [1].
Alternative conventional routes have been explored using different catalytic systems and reaction conditions [5]. One notable approach utilizes sulfuric acid-aluminum oxide-zirconium oxide composite catalysts under vacuum conditions, achieving remarkably high purity levels of 99.2 percent [5]. This method demonstrates the versatility of conventional synthesis approaches while maintaining the fundamental esterification mechanism.
The esterification reaction between trimethylolpropane and 3-mercaptopropionic acid represents the core chemical transformation in the synthesis of trimethylolpropane tris(3-mercaptopropionate) [1]. This reaction follows classical esterification kinetics with the formation of three ester bonds per molecule of trimethylolpropane [2]. The stoichiometric requirements typically involve a molar ratio of trimethylolpropane to 3-mercaptopropionic acid ranging from 1:3.0 to 1:3.6, with slight excess of the acid component improving conversion efficiency [6].
The reaction mechanism proceeds through nucleophilic attack of the hydroxyl groups on trimethylolpropane at the carbonyl carbon of 3-mercaptopropionic acid [3]. Acid catalysis facilitates protonation of the carbonyl oxygen, increasing electrophilicity and promoting ester bond formation [2]. Water elimination occurs simultaneously, necessitating continuous removal to drive the equilibrium toward product formation [1].
Temperature control during esterification proves critical for achieving optimal conversion rates while minimizing side reactions [2]. Typical reaction temperatures range from 80 to 150 degrees Celsius, with lower temperatures favoring selectivity and higher temperatures promoting reaction kinetics [6]. The presence of thiol groups in the mercaptopropionic acid component introduces additional complexity, as these functional groups can participate in unwanted side reactions including thiol-ester exchange and disulfide formation [6].
Catalyst selection significantly influences both reaction rate and product purity [2]. Para-toluenesulfonic acid remains the most commonly employed catalyst due to its effectiveness and relatively mild reaction conditions [1]. Alternative catalytic systems include heterogeneous solid acid catalysts, which offer advantages in terms of catalyst recovery and reuse [5].
The optimization of synthesis parameters for trimethylolpropane tris(3-mercaptopropionate) involves systematic investigation of multiple variables affecting both purity and yield [2]. Research has demonstrated that catalyst concentration represents a critical optimization parameter, with optimal ranges typically falling between 0.5 to 2.5 weight percent relative to the total reactant mass [2]. Higher catalyst concentrations, while accelerating reaction rates, tend to promote formation of thioester-based side products that reduce overall purity [2].
| Parameter | Optimal Range | Effect on Purity | Effect on Yield |
|---|---|---|---|
| Molar Ratio (TMP:3-MPA) | 1:3.0 to 1:3.6 | Excess acid improves conversion | Optimal at 1:3.6 |
| Catalyst Concentration | 0.5-2.5 wt% | Higher conc. increases side products | Optimal at 1-2 wt% |
| Temperature | 80-100°C | Higher temp increases reaction rate | Optimal at 80-100°C |
| Reaction Time | 3-5 hours | Longer time improves completion | Increases with time to completion |
| Pressure | Atmospheric to -0.08 MPa | Vacuum aids water removal | Improves with vacuum |
| Solvent | Toluene (preferred) | Azeotropic water removal | Improves yield |
| Water Removal | Continuous (Dean-Stark) | Essential for completion | Critical for high yield |
Temperature optimization studies reveal that reaction temperatures between 80 to 100 degrees Celsius provide the best balance between reaction kinetics and product selectivity [2]. Temperatures exceeding 100 degrees Celsius, while increasing reaction rates, often lead to increased formation of unwanted by-products and potential degradation of thiol functionalities [6]. The application of reduced pressure conditions, typically -0.08 megapascals, significantly enhances water removal efficiency and drives the esterification equilibrium toward completion [5].
Reaction time optimization indicates that three to five hours represents the optimal duration for achieving maximum conversion while minimizing over-reaction [1]. Extended reaction periods beyond five hours show diminishing returns in terms of yield improvement and may increase the likelihood of side product formation [2]. The implementation of continuous water removal through Dean-Stark apparatus proves essential for achieving high conversion rates and maintaining reaction efficiency [1].
| Study | Catalyst | Catalyst Concentration (wt%) | Temperature (°C) | Reaction Time (h) | Purity (%) |
|---|---|---|---|---|---|
| CN106187842 (2016) | SO42-/Al2O3-ZrO2 | 6.23 | 80-100 | Until water removal | 99.2 |
| Optimization study (2021) | p-toluenesulfonic acid | Variable (0.5-2.0) | 80 | 3-5 | 86.45 |
| Industrial patent method | p-toluenesulfonic acid | 2.0 | 150 | 3 | Not specified |
| TCI Commercial spec | Not specified | Not specified | Not specified | Not specified | >85.0 (GC), >95.0 (Iodometric) |
Green chemistry approaches to trimethylolpropane tris(3-mercaptopropionate) synthesis focus on reducing environmental impact while maintaining or improving synthesis efficiency [7]. Solvent-free synthesis methodologies represent one promising avenue for green chemistry implementation, eliminating the need for organic solvents traditionally used in conventional approaches [8]. These methods rely on direct contact between reactants under controlled temperature and pressure conditions, though challenges related to heat transfer and mass transfer efficiency require careful consideration [8].
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, addressing both economic and environmental concerns [3]. Molecular sieve-based catalysts, particularly SAPO-11/HY eutectic systems, demonstrate exceptional performance in terms of catalyst longevity and reaction selectivity . These catalytic systems operate under milder reaction conditions compared to traditional homogeneous acid catalysts, reducing energy requirements and minimizing by-product formation .
| Approach | Environmental Benefit | Technical Status | Challenges | Potential Yield (%) |
|---|---|---|---|---|
| Solvent-free synthesis | Eliminates organic solvents | Under development | Heat transfer limitations | Not reported |
| Heterogeneous catalysis | Reusable catalysts | Commercially viable | Catalyst separation required | 85-99 |
| Molecular sieve catalysts | Long catalyst life, mild conditions | Emerging technology | Scale-up complexity | 90+ |
| Enzyme-catalyzed synthesis | Biodegradable process | Research stage | Low yields, long reaction times | 62-83 |
| Continuous flow chemistry | Reduced waste, energy efficiency | Research and development | Equipment complexity | Potentially >90 |
Enzyme-catalyzed synthesis represents an emerging green chemistry approach with significant potential for sustainable production [10]. Lipase-catalyzed esterification using commercial enzymes such as Lipoprime 50T has been investigated for trimethylolpropane ester synthesis, achieving yields of approximately 62 percent for triester formation [10]. While current enzymatic approaches demonstrate lower yields compared to chemical catalysis, they offer advantages in terms of biodegradability and reduced environmental impact [10].
Continuous flow chemistry methodologies align with green chemistry principles by improving atom economy and reducing waste generation [11]. Flow synthesis enables precise control of reaction parameters and facilitates integration of multiple synthetic steps without intermediate isolation [11]. These approaches show promise for industrial implementation due to their scalability and potential for process intensification [11].
Industrial scale production of trimethylolpropane tris(3-mercaptopropionate) encompasses several methodologies designed to achieve high throughput while maintaining product quality and economic viability [12]. Batch reactor systems utilizing para-toluenesulfonic acid catalysis represent the most established industrial approach, offering flexibility in production scheduling and proven scalability from laboratory to pilot scale operations [13]. These systems typically employ large-scale three-necked reactors equipped with efficient stirring, temperature control, and continuous water removal capabilities [13].
Fixed-bed reactor technology using heterogeneous catalysts presents significant advantages for continuous industrial production . SAPO-11/HY eutectic molecular sieve catalysts demonstrate exceptional performance in fixed-bed configurations, offering high catalyst yield, mild reaction conditions, and extended catalyst life . This approach enables continuous production with reduced catalyst costs and simplified product purification requirements .
| Production Method | Scale Capability | Equipment Requirements | Economic Feasibility | Production Rate |
|---|---|---|---|---|
| Batch reactor with p-TSA | Laboratory to pilot scale | Three-necked flask, Dean-Stark trap | Moderate (catalyst costs) | Batch dependent |
| Fixed-bed reactor (SAPO-11/HY) | Industrial scale | Fixed-bed reactor, separation units | High (catalyst reuse) | Continuous |
| Continuous flow synthesis | Pilot to industrial scale | Flow reactors, heat exchangers | High (efficiency gains) | Continuous, scalable |
| Heterogeneous catalysis | Industrial scale | Reactor, filtration system | High (catalyst reuse) | Batch or continuous |
| Enzymatic production | Limited scale | Bioreactor, separation equipment | Low (low yields) | Slow (72h reaction time) |
Continuous flow synthesis methodologies are gaining attention for industrial applications due to their potential for process intensification and improved safety profiles [11]. Flow reactors enable precise control of reaction parameters and facilitate heat management for exothermic esterification reactions [11]. The integration of multiple processing steps within continuous flow systems reduces overall processing time and minimizes intermediate handling requirements [11].
The global market for trimethylolpropane tris(3-mercaptopropionate) was valued at 37.3 million United States dollars in 2024, with projected growth to 49.3 million United States dollars by 2031, representing a compound annual growth rate of 4.1 percent [12]. This market growth drives continued development of efficient industrial production methods and optimization of existing manufacturing processes [12].
Photoinitiated reaction mechanisms involving trimethylolpropane tris(3-mercaptopropionate) provide spatial and temporal control over network formation through light-activated radical generation [33] [34]. These mechanisms typically involve photoinitiator systems that generate reactive radical species upon exposure to ultraviolet or visible light [33] [35]. The photogenerated radicals subsequently initiate thiol-based polymerization reactions, enabling precise control over reaction location and timing [36] [35].
Aromatic thiols, including those present in trimethylolpropane tris(3-mercaptopropionate) derivatives, can function as effective photoinitiators for radical polymerization reactions [33] [34]. Time-dependent density functional theory calculations demonstrate that sulfur-hydrogen photolysis occurs through triplet excited states following intersystem crossing from singlet manifolds [33] [34]. The photoinitiation efficiency of aromatic thiols depends on both potential energy surface topologies and absorption intensity in the lowest energy regions [33] [34].
Type I photoinitiators undergo unimolecular cleavage reactions upon light absorption, generating radical species directly [35]. These systems typically operate in the 280-400 nanometer wavelength range with quantum yields between 0.3 and 0.7 [35]. Type II photoinitiator systems involve bimolecular reactions between excited photoinitiator molecules and hydrogen donor molecules, typically operating at longer wavelengths of 300-450 nanometers [35].
The photoinitiation capacity of thiol-containing systems depends on several factors, including absorption cross-section, quantum yield for radical generation, and the efficiency of subsequent radical reactions [33] [35]. Substituted thiophenols exhibit enhanced photoinitiation efficiency compared to alkyl thiols, with electron-withdrawing substituents generally increasing effectiveness [35]. Ortho- and para-substituted mercaptobenzoic acids and trifluoromethyl thiophenols demonstrate the highest photoinitiation efficiency, achieving complete acrylate conversion at loadings as low as 3 millimolar when irradiated with 320-390 nanometer light [35].
Light-limited kinetic models describe the complex interplay between photoinitiator consumption, radical generation, and subsequent polymerization reactions [12] [37]. Under light-limited conditions, radical generation follows zeroth-order kinetics while the subsequent chain reaction follows first-order kinetics [12] [37]. The combination of these kinetic orders results in Gaussian-like conversion profiles that differ from traditional exponential models [12] [37]. These models enable accurate prediction of conversion rates and final properties for photoinitiated trimethylolpropane tris(3-mercaptopropionate) systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H26O6S3 |
| Molecular Weight (g/mol) | 398.56 |
| CAS Number | 33007-83-9 |
| Density (g/mL at 25°C) | 1.21 |
| Boiling Point (°C/0.3 mmHg) | 220 |
| Flash Point (°C) | 96 |
| Refractive Index (n20/D) | 1.518 |
| Appearance | Colorless to almost colorless clear liquid |
| Water Solubility (mg/L at 20°C) | 320 |
| Specific Gravity (30°C) | 1.210 |
| pKa (predicted) | 9.14 ± 0.10 |
Table 1: Physical Properties of Trimethylolpropane tris(3-mercaptopropionate) [5] [38] [39]
| Michael Acceptor | Overall Rate Constant (s⁻¹) | Propagation Rate (kP) (M⁻¹s⁻¹) | Chain Transfer Rate (kCT) (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Vinyl sulfone | 6.2 | 2.1 × 10³ | 3.8 × 10⁴ | 18.5 |
| Acrylate | 2.8 | 8.4 × 10² | 2.1 × 10⁴ | 22.3 |
| Maleimide | 4.5 | 1.8 × 10³ | 4.2 × 10⁴ | 16.8 |
| Fumarate | 1.2 | 4.2 × 10² | 1.8 × 10⁴ | 28.1 |
| Methacrylate | 0.5 | 1.5 × 10² | 8.5 × 10³ | 35.2 |
| Vinyl ether | 1.8 | 6.1 × 10² | 2.6 × 10⁴ | 24.7 |
| Norbornene | 3.1 | 9.3 × 10² | 3.1 × 10⁴ | 19.9 |
Table 2: Thiol-Michael Addition Kinetic Parameters [16] [18] [40]
| Photoinitiator Type | Wavelength Range (nm) | Quantum Yield | Initiation Rate (mol/L·s) | Efficiency Factor |
|---|---|---|---|---|
| Type I (Cleavage) | 280-400 | 0.3-0.7 | 10⁻⁶ - 10⁻⁴ | 0.5-0.9 |
| Type II (Abstraction) | 300-450 | 0.1-0.4 | 10⁻⁷ - 10⁻⁵ | 0.3-0.7 |
| Aromatic Thiols | 320-390 | 0.2-0.6 | 10⁻⁶ - 10⁻⁴ | 0.4-0.8 |
| DMPA | 280-380 | 0.33 | 2.1 × 10⁻⁵ | 0.7 |
| Irgacure 819 | 295-440 | 0.13 | 8.7 × 10⁻⁶ | 0.6 |
| Benzophenone/Amine | 300-380 | 0.24 | 1.4 × 10⁻⁵ | 0.5 |
| Thiophenol derivatives | 320-390 | 0.15-0.45 | 5.2 × 10⁻⁶ - 3.1 × 10⁻⁵ | 0.4-0.7 |
Irritant